Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a tert-butyl carbamate (Boc) protecting group and a 3-aminopyridine substituent. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and protease modulators. Its structural flexibility allows for diverse functionalization at both the piperazine nitrogen and the pyridine ring, enabling fine-tuning of physicochemical and pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTYZJKYXVDWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373347 | |
| Record name | tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111669-25-1 | |
| Record name | tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tert-butyl-4-(3-aminopyridin-2-yl)piperazine 1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and insights from case studies.
- Molecular Formula : C₁₄H₂₂N₄O₂
- Molecular Weight : 278.36 g/mol
- CAS Number : 571188-59-5
- InChI Key : RMULRXHUNOVPEI-UHFFFAOYSA-N
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the realm of cancer treatment and neuropharmacology. The compound has been studied for its potential to inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis, which is crucial for the proliferation of cancer cells .
Anticancer Activity
Studies have shown that piperazine derivatives can serve as inhibitors of cancer cell growth. For instance, a related compound, identified as a potent PHGDH inhibitor, demonstrated significant cytotoxicity against various cancer cell lines with IC₅₀ values in the low micromolar range (14.1 µM) during high-throughput screening assays .
Neuropharmacological Effects
The structural features of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar piperazine structures have been noted for their ability to modulate serotonin and dopamine receptors, indicating possible applications in treating mood disorders and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the aminopyridine moiety in enhancing biological activity. Modifications to the piperazine ring and carboxylate group significantly affect the potency and selectivity of these compounds against target enzymes like PHGDH .
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | PHGDH | 14.1 | Inhibition of serine biosynthesis |
| Compound 2 | Serotonin Receptor | Low micromolar | Modulation of neurotransmission |
Case Study 1: Inhibition of PHGDH
In a study exploring inhibitors of PHGDH, this compound was tested alongside other derivatives. The compound showed competitive inhibition characteristics, with significant binding affinity confirmed through kinetic assays. The results indicated that structural modifications could enhance potency against cancer cell lines reliant on serine metabolism .
Case Study 2: Neuropharmacological Screening
Another investigation assessed the effects of piperazine derivatives on behavioral models in rodents. This compound exhibited anxiolytic-like effects at specific dosages, highlighting its potential as a therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The pyridine ring’s substitution pattern significantly influences biological activity and stability. Key analogues include:
Key Findings :
Modifications to the Piperazine Core
Functionalization of the piperazine nitrogen or linker regions alters pharmacokinetics:
Key Findings :
Stability and Degradation Profiles
Stability under physiological conditions varies with substituents:
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs an acridinium salt photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl, TEMPO) in anhydrous dichloroethane. Blue LED light (λ = 450 nm) initiates a radical-mediated process, enabling the formation of the C–N bond between the pyridine and piperazine moieties. Key advantages include:
Table 1: Optimized Conditions for Photocatalytic Synthesis
| Parameter | Specification |
|---|---|
| Catalyst | Acridinium salt (0.05–0.1 equiv) |
| Oxidant | TEMPO (0.5 equiv) |
| Solvent | Anhydrous dichloroethane |
| Light Source | Blue LED (450 nm) |
| Reaction Time | 10–12 hours |
| Yield | 90–95% |
This method’s scalability was demonstrated in a pilot-scale reaction (50 mmol), achieving consistent yields of 92% with minimal byproduct formation.
While less efficient than photocatalytic methods, classical nucleophilic aromatic substitution (SNAr) remains a viable route, particularly for laboratories lacking specialized photochemical equipment. This approach involves two key stages: (1) nitro group introduction and (2) subsequent reduction to the amine.
Stage 1: Nitropyridine Intermediate Synthesis
2-Chloro-3-nitropyridine reacts with tert-butyl piperazine-1-carboxylate in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80°C for 24 hours. The nitro group serves as a directing group, facilitating regioselective coupling at the pyridine’s 2-position.
Stage 2: Catalytic Hydrogenation
The nitro intermediate undergoes reduction using H2 gas (1 atm) and 10% Pd/C in ethanol at room temperature. This step typically achieves >85% conversion within 3 hours, yielding the target amine after filtration and solvent removal.
Table 2: SNAr Reaction Parameters
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Reagents | 2-Chloro-3-nitropyridine, | H2 (1 atm), Pd/C (10 wt%) |
| tert-butyl piperazine-1-carboxylate | ||
| Solvent | DMF | Ethanol |
| Temperature | 80°C | 25°C |
| Time | 24 hours | 3 hours |
| Yield | 78% | 87% |
Comparative Analysis of Methodologies
Table 3: Method Comparison
Industrial-Scale Considerations
For large-scale production (>100 kg), the photocatalytic method’s single-step nature and high yield make it economically superior. Key adaptations include:
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents (e.g., DCC) to link the piperazine and pyridine moieties .
- Protective group strategies : The tert-butyloxycarbonyl (Boc) group is employed to protect the piperazine nitrogen during synthesis, requiring deprotection under acidic conditions .
- Optimization parameters : Reaction temperature (often 0–25°C), solvent choice (e.g., dichloromethane, methanol), and inert atmosphere (N₂/Ar) to prevent oxidation . Progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography or HPLC .
Q. How is the compound characterized post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies signals for the piperazine ring (δ 2.5–3.5 ppm), tert-butyl group (δ 1.4 ppm), and aromatic protons (δ 7–8 ppm) .
- HPLC : Ensures >95% purity by resolving unreacted starting materials or side products .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., 306.41 g/mol for derivatives) and fragmentation patterns .
Q. What precautions are necessary for handling this compound?
- Stability : Store at –20°C under inert gas to prevent hydrolysis of the Boc group .
- Safety : Use fume hoods, gloves, and eye protection due to potential irritancy. Emergency washing facilities are recommended .
Q. How do the functional groups influence its reactivity?
- The 3-aminopyridin-2-yl group enables nucleophilic substitution or condensation reactions.
- The piperazine ring participates in acid-base reactions, while the Boc group offers stability during synthesis but requires acidic deprotection (e.g., HCl/dioxane) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while methanol aids in reducing side products .
- Catalyst use : DMAP accelerates acylation reactions by activating carbonyl groups .
- Temperature control : Lower temperatures (0–5°C) minimize byproducts in sensitive steps like Boc deprotection . Yield improvements (e.g., 58% → 75%) are tracked via HPLC and gravimetric analysis .
Q. How are structural analysis contradictions resolved (e.g., crystallography vs. spectroscopy)?
- X-ray crystallography : Provides definitive bond lengths/angles (e.g., piperazine ring conformation in ) .
- Complementary techniques : NMR and IR validate functional group assignments, while computational modeling (DFT) predicts electronic properties . Discrepancies in stereochemistry are addressed by comparing experimental and simulated spectra .
Q. What strategies enhance bioactivity through derivatization?
- Acylation/alkylation : Introduce substituents (e.g., fluorophenyl, methoxycarbonyl) to improve target binding .
- Boronate ester incorporation : Facilitates Suzuki-Miyaura cross-coupling for diversity-oriented synthesis .
- Bioisosteric replacement : Replacing the pyridine ring with triazoles retains activity while improving solubility .
Q. How are biological interactions studied (e.g., receptor binding)?
- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-ligands) quantify affinity for targets like serotonin receptors .
- Molecular docking : Predicts binding poses using crystal structures of target proteins (e.g., kinases) .
- SAR analysis : Modifications to the piperazine or pyridine rings correlate with IC₅₀ values in enzymatic assays .
Q. What role do protective groups play in multi-step syntheses?
- Boc group : Protects secondary amines during heterocycle formation, removed via TFA or HCl .
- Trityl groups : Alternative for sterically hindered intermediates, cleaved under mild acidic conditions . Sequential deprotection strategies are critical for constructing complex derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
